1,5-Hexadiene-2,5-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89071-86-3 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

hexa-1,5-diene-2,5-diol |

InChI |

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h7-8H,1-4H2 |

InChI Key |

RZXDTJIXPSCHCI-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCC(=C)O)O |

Origin of Product |

United States |

Nomenclature, Stereoisomerism, and Conformational Analysis

IUPAC Nomenclature and Structural Representation of 1,5-Hexadiene-2,5-diol

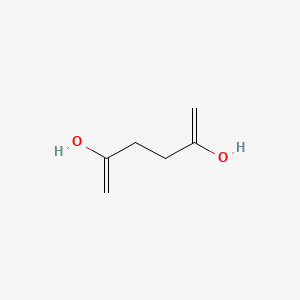

The systematic name for the compound with the chemical structure featuring a six-carbon chain with double bonds at the first and fifth positions and hydroxyl groups at the second and fifth positions is hexa-1,5-diene-2,5-diol .

To deconstruct the IUPAC name:

Hexa- : Indicates a six-carbon parent chain.

-diene- : Signifies the presence of two carbon-carbon double bonds.

1,5- : These locants specify that the double bonds begin at carbon positions 1 and 5.

-diol : Denotes the presence of two hydroxyl (-OH) functional groups.

2,5- : These locants indicate that the hydroxyl groups are attached to carbons 2 and 5.

The structural formula is represented as: CH₂=C(OH)CH₂CH₂C(OH)=CH₂. Each of the carbons bearing a hydroxyl group is also part of a double bond.

| Computed Property | Value | Reference |

| Molecular Weight | 114.14 g/mol | nih.gov |

| Molecular Formula | C₆H₁₀O₂ | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Exploration of Possible Stereoisomers and Their Chiral Implications

The presence of chiral centers in a molecule leads to the existence of stereoisomers. A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, the carbons at positions 2 and 5 are chiral centers. Each of these carbons is bonded to a hydroxyl group, a vinyl group (C=CH₂), a CH₂ group within the chain, and the remainder of the carbon chain.

The number of possible stereoisomers can be determined by the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, with two chiral centers, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

(2R, 5R)-1,5-hexadiene-2,5-diol

(2S, 5S)-1,5-hexadiene-2,5-diol

(2R, 5S)-1,5-hexadiene-2,5-diol

(2S, 5R)-1,5-hexadiene-2,5-diol

The (2R, 5R) and (2S, 5S) isomers are a pair of enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (2R, 5S) and (2S, 5R) isomers form another pair of enantiomers. However, due to the symmetry in the molecule, the (2R, 5S) and (2S, 5R) forms are identical and represent a meso compound. A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and is optically inactive. Therefore, this compound has a total of three stereoisomers: one pair of enantiomers ((2R,5R) and (2S,5S)) and one meso compound ((2R,5S)).

| Type of Isomer | Specific Configurations | Chirality |

| Enantiomers | (2R, 5R) and (2S, 5S) | Chiral |

| Meso Compound | (2R, 5S) | Achiral |

Advanced Conformational Studies of this compound and Related Systems

The flexibility of the hexane (B92381) chain in this compound allows for various spatial arrangements of its atoms, known as conformations. The study of these conformations is essential for understanding the molecule's stability and reactivity.

In solution, the conformational equilibrium of this compound is influenced by the solvent. Polar solvents can form hydrogen bonds with the hydroxyl groups, competing with intramolecular hydrogen bonding and potentially favoring more extended conformations. Conversely, nonpolar solvents may favor conformations where intramolecular hydrogen bonding is maximized to shield the polar hydroxyl groups from the nonpolar environment. Computational studies on similar diols have been used to analyze conformer populations and relative configurations in solution. acs.org

The hydroxyl groups of this compound are capable of acting as both hydrogen bond donors and acceptors. nih.gov This allows for the formation of intermolecular hydrogen bonds, leading to the creation of dimers, oligomers, and larger hydrogen-bonded networks in the condensed phase. The specific nature of these networks will depend on the stereochemistry of the diol molecules involved. For instance, the arrangement of molecules in a crystal lattice will be influenced by the ability to form an optimal hydrogen-bonding network. The study of CH/π interactions, where a C-H bond interacts with a π-system, is also relevant for understanding the packing and intermolecular forces in related systems. acs.org

Chemical Reactivity and Mechanistic Investigations of 1,5 Hexadiene 2,5 Diol

Reactions Involving the Unsaturated System

The two terminal vinyl groups in 1,5-Hexadiene-2,5-diol are expected to undergo reactions typical of isolated carbon-carbon double bonds.

While specific Diels-Alder reactions involving this compound are not detailed in the literature, the principles of [4+2] cycloaddition can be applied to understand its potential behavior. masterorganicchemistry.comlibretexts.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. youtube.com this compound, being an isolated diene, would not act as the diene component in a classical Diels-Alder reaction. However, its vinyl groups could potentially act as dienophiles in reactions with conjugated dienes.

For a reaction to occur, the diene must be in the s-cis conformation. masterorganicchemistry.com The reactivity is enhanced when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com Given the presence of hydroxyl groups, which are weakly electron-donating, the dienophilic character of the double bonds in this compound would be modest.

An analogous compound, 1,5-hexadiene-3,4-diol (B1670792), which also contains vinyl groups, is commercially available and could serve as a substrate in such reactions. sigmaaldrich.com Intramolecular Diels-Alder reactions are also a possibility if the diene and dienophile are part of the same molecule, typically forming five or six-membered rings in addition to the newly formed cyclohexene (B86901) ring. masterorganicchemistry.com

The double bonds in this compound are nucleophilic and are expected to undergo electrophilic addition reactions, similar to other alkenes. chemistrynotmystery.com In reactions with electrophiles like hydrogen halides (HBr), the addition would likely follow Markovnikov's rule. libretexts.org The electrophile (H+) would add to the less substituted carbon of the double bond (C1 or C6), leading to the formation of a more stable secondary carbocation at the carbon bearing the hydroxyl group (C2 or C5). Subsequent attack by the nucleophile (Br-) would yield the corresponding halo-substituted diol.

Given that the two double bonds are isolated, their reactivity is not expected to interfere with one another. chemistrynotmystery.com When an electrophile is added to an isolated diene, it typically attaches to the more nucleophilic (electron-rich) double bond. chemistrynotmystery.com In the case of this compound, the two double bonds are electronically equivalent.

The mechanism of electrophilic addition to dienes involves the formation of a carbocation intermediate. youtube.com For conjugated dienes, this can lead to both 1,2- and 1,4-addition products due to resonance stabilization of the allylic carbocation. libretexts.orglibretexts.org However, for an isolated diene like this compound, only 1,2-addition to each double bond is anticipated.

Catalytic hydrogenation is a common method for the reduction of double bonds to single bonds using a metal catalyst. The double bonds in this compound can be hydrogenated to yield 2,5-Hexanediol. This reaction typically requires a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of hydrogen gas. mdpi.com

Selective reduction of one of the two double bonds would be challenging due to their identical chemical environments. However, by carefully controlling reaction conditions such as catalyst type, temperature, pressure, and reaction time, it might be possible to achieve partial hydrogenation. Studies on the selective hydrogenation of 1,5-hexadiene (B165246) have been conducted using palladium-based catalysts, with the addition of modifiers like tin or silver to influence selectivity. rsc.org The choice of solvent can also play a crucial role, with solvents that have higher hydrogen solubility, such as methanol, often leading to increased product yields. mdpi.com

| Catalyst System | Potential Product | Key Features |

|---|---|---|

| Pd/C, H₂ | 2,5-Hexanediol | Common heterogeneous catalyst for complete saturation. |

| Pt/C, H₂ | 2,5-Hexanediol | Alternative heterogeneous catalyst for full hydrogenation. nih.gov |

| Pd-Sn/Al₂O₃, H₂ | Mixture of Hexenediols and Hexanediol | Bimetallic catalyst, may offer some selectivity. rsc.org |

| Wilkinson's Catalyst | 2,5-Hexanediol | Homogeneous catalyst, can be selective for alkenes. |

The double bonds of this compound can be converted to epoxides through reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The reaction of 1,5-hexadiene with m-CPBA can yield the monoepoxide, 1,2-epoxy-5-hexene (B51907), and the bis-epoxide. nih.gov To favor the formation of the monoepoxide, an excess of the diene is typically used. nih.gov

For this compound, the presence of the hydroxyl groups in proximity to the double bonds can direct the stereochemistry of the epoxidation. This is known as substrate-directed epoxidation. The hydroxyl group can form a hydrogen bond with the epoxidizing agent, delivering the oxygen atom to the same face of the double bond, leading to a syn-epoxide. This chelation control can result in high stereoselectivity. For example, substrate-directed epoxidation of a γ-amino-α,β-diol with aqueous hydrogen peroxide catalyzed by phosphotungstic heteropoly acid resulted in excellent diastereoselectivity. d-nb.info

| Reagent | Expected Major Product | Stereochemical Control |

|---|---|---|

| m-CPBA | Di-epoxide or mono-epoxide | Potentially a mixture of stereoisomers. nih.gov |

| H₂O₂ / Phosphotungstic acid | syn-Epoxide | Substrate-directed, high stereoselectivity expected. d-nb.info |

| VO(acac)₂ / t-BuOOH | syn-Epoxide | Directed by the allylic hydroxyl group. |

Reactions Involving the Hydroxyl Groups

The two secondary hydroxyl groups in this compound are key functional groups that can undergo a variety of transformations.

The hydroxyl groups of this compound can be converted to esters through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions. This process, known as esterification, typically requires an acid catalyst. For instance, biocatalytic one-pot diterminal oxidation and esterification of n-alkanes have been explored for the production of α,ω-diols and their esters. wur.nl

Similarly, etherification can be achieved by reacting the diol with alkyl halides in the presence of a base (Williamson ether synthesis) or by acid-catalyzed dehydration. The anomeric effect, which describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial position, is an important stereoelectronic effect in ether chemistry, though its influence in an acyclic system like this compound would be conformational rather than configurational. rsc.org

These reactions would lead to the formation of diesters or diethers, respectively, assuming complete reaction at both hydroxyl sites. Selective mono-functionalization would require the use of protecting groups or careful control of stoichiometry.

Oxidation Reactions

The oxidation of this compound, an allylic diol, presents opportunities for selective transformations. While specific studies on the selective oxidation of this compound are not extensively detailed in the provided search results, the reactivity of allylic alcohols in general provides a strong indication of the expected outcomes. The presence of two allylic alcohol moieties suggests that oxidation can lead to a variety of products, including the corresponding dicarbonyl compound, or potentially undergo further reactions like cyclization.

Selective oxidation of allylic alcohols to their corresponding aldehydes or ketones is a well-established transformation in organic synthesis. nih.gov Various reagents and conditions have been developed to achieve this with high chemoselectivity, often favoring the oxidation of allylic alcohols over other types of alcohols. nih.govthieme-connect.com For instance, manganese dioxide (MnO₂) is a classic reagent for the oxidation of benzylic and allylic alcohols. nih.gov More modern methods often employ catalytic systems to achieve higher efficiency and milder reaction conditions.

One such method involves the use of catalytic quantities of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-oxidant like Mn(OAc)₃. nih.gov This system has been shown to be highly effective for the oxidation of electron-rich benzylic alcohols and allylic alcohols. nih.gov Another approach utilizes hypervalent iodine(III) reagents, such as PhI(OOCCF₃)₂, in conjunction with catalytic DDQ, providing a metal-free method for the selective oxidation of benzylic and allylic alcohols under mild conditions. tandfonline.comtandfonline.com Palladium-based catalysts, for example, Pd(OAc)₂, have also been employed for the aerobic oxidation of allylic alcohols. thieme-connect.com

In the context of diols containing both allylic and non-allylic alcohol functions, high levels of chemoselectivity for the allylic alcohol have been observed, avoiding the need for protecting groups. thieme-connect.com Given that this compound contains two equivalent allylic alcohol groups, its oxidation would be expected to proceed efficiently under these conditions to yield the corresponding diketone, 1,5-hexadiene-2,5-dione.

Furthermore, the oxidative cyclization of similar diols can lead to the formation of furan (B31954) derivatives. tandfonline.com This transformation often involves an oxidation step followed by a cyclization/dehydration cascade. nih.gov For example, the oxidation of butene-1,4-diols using aqueous potassium dichromate and sulfuric acid, while sometimes leading to overoxidation, can produce substituted furans. tandfonline.com Improved yields have been achieved using a two-phase system to separate the acid-sensitive furan product from the oxidant. tandfonline.com

Table 1: Selected Methods for the Selective Oxidation of Allylic Alcohols

| Oxidant/Catalyst System | Co-oxidant/Conditions | Substrate Type | Key Features |

| Catalytic DDQ | Mn(OAc)₃ | Electron-rich benzylic and allylic alcohols | Operationally simple, short reaction times. nih.gov |

| Catalytic DDQ | PhI(OOCCF₃)₂ | Benzylic and allylic alcohols | Metal-free, mild conditions. tandfonline.comtandfonline.com |

| Pd(OAc)₂ | O₂ (aerobic) | Allylic alcohols | Catalytic, generates water as the only by-product. thieme-connect.com |

| MnO₂ | Stoichiometric | Benzylic and allylic alcohols | Classic reagent, requires activation and large excess. nih.gov |

| K₂Cr₂O₇ | H₂SO₄ (aqueous) | Butene-1,4-diols | Can lead to furan formation via oxidative cyclization. tandfonline.com |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the C2 and C5 positions of this compound are plausible due to the allylic nature of the hydroxyl groups. The hydroxyl groups can be converted into better leaving groups, such as tosylates or halides, to facilitate substitution by a variety of nucleophiles. However, direct evidence for such reactions on this compound is not explicitly present in the provided search results. The focus of the available literature is more heavily on its pericyclic and cyclization reactions.

Nevertheless, the principles of nucleophilic substitution in allylic systems are well-understood. The reaction can proceed through either an Sₙ2 or Sₙ2' mechanism, leading to direct substitution or substitution with allylic rearrangement, respectively. The choice of pathway is influenced by factors such as the nature of the leaving group, the incoming nucleophile, and the steric environment around the reaction center.

Pericyclic Rearrangements and Sigmatropic Shifts

This compound is structurally primed for pericyclic reactions, particularly tandfonline.comtandfonline.com-sigmatropic rearrangements, due to its 1,5-diene framework.

The Cope rearrangement is a thermal isomerization of a 1,5-diene. nrochemistry.comwikipedia.org For the parent 1,5-hexadiene, this rearrangement is degenerate, meaning the product is identical to the starting material. wikipedia.org The reaction is a prototypical example of a concerted tandfonline.comtandfonline.com-sigmatropic rearrangement and is thermally allowed. wikipedia.org It is generally accepted that most Cope rearrangements proceed through a concerted, aromatic-like transition state, rather than a stepwise diradical intermediate. wikipedia.orgresearchgate.net

The transition state of the Cope rearrangement typically adopts a chair-like conformation to minimize steric interactions, and this preference has been confirmed by stereochemical studies. nrochemistry.com However, conformationally constrained systems can proceed through a boat-like transition state. wikipedia.org The introduction of substituents on the 1,5-hexadiene backbone can influence the rate and equilibrium of the rearrangement. acs.org For instance, substituents capable of resonance delocalization can accelerate the reaction. acs.org

The presence of hydroxyl groups at the C2 and C5 positions of this compound makes it a substrate for the Oxy-Cope rearrangement. This is a variation of the Cope rearrangement where a hydroxyl group is present at C3 (or in this case, C2 and C5 which are equivalent to C3 and C4 in a different numbering scheme) of the 1,5-diene skeleton. wikipedia.orgtcichemicals.com The initial product of the rearrangement is an enol, which then tautomerizes to a more stable carbonyl compound. wikipedia.orgmasterorganicchemistry.com This tautomerization provides a significant thermodynamic driving force, making the Oxy-Cope rearrangement generally irreversible. wikipedia.orgyoutube.com

The reaction can be dramatically accelerated by converting the hydroxyl group to an alkoxide using a base such as potassium hydride (KH). wikipedia.orgtcichemicals.com This anionic Oxy-Cope rearrangement exhibits rate enhancements of 10¹⁰ to 10¹⁷, allowing the reaction to proceed at much lower temperatures. wikipedia.orgtcichemicals.com The mechanism for both the neutral and anionic variants is generally considered to be a concerted process, proceeding through a highly ordered, chair-like transition state that facilitates chirality transfer. wikipedia.org However, stepwise radical pathways are also possible, and boat-like transition states can lead to the formation of diastereomeric products. wikipedia.org

Computational studies have provided significant insights into the mechanism, transition states, and reaction barriers of Cope and Oxy-Cope rearrangements. Density functional theory (DFT) calculations have been employed to map the potential energy surfaces of these reactions. researchgate.net For the parent Cope rearrangement of 1,5-hexadiene, computational analyses have explored the chair, boat, and diradical-type transition states. researchgate.net These studies confirm that the chair-like transition state is energetically favored due to its aromatic electronic nature, in contrast to the non-aromatic boat-like transition state. researchgate.net

For the Oxy-Cope rearrangement, computational analysis has been used to explain the large rate acceleration observed in the anionic variant. researchgate.net DFT calculations on prototype systems, including hexa-1,5-dien-3-ol and its corresponding oxyanion, have been performed to compare their behavior with the parent hexa-1,5-diene. researchgate.net These studies allow for the calculation of activation free energies (ΔG‡), which can then be used to determine theoretical rate constants that can be compared with experimental data. researchgate.net The effect of substituents on the mechanism of the Cope rearrangement has also been investigated computationally, revealing that certain substitution patterns can alter the reaction mechanism from a concerted pathway to one involving a diradical intermediate. acs.org

Table 2: Comparison of Cope and Oxy-Cope Rearrangements

| Feature | Cope Rearrangement | Oxy-Cope Rearrangement | Anionic Oxy-Cope Rearrangement |

| Substrate | 1,5-diene | 1,5-dien-3-ol | Alkoxide of a 1,5-dien-3-ol |

| Driving Force | Formation of a more stable alkene | Tautomerization of enol to carbonyl. wikipedia.orgmasterorganicchemistry.com | Formation of a stable enolate. wikipedia.org |

| Reversibility | Generally reversible. nrochemistry.com | Generally irreversible. masterorganicchemistry.comyoutube.com | Irreversible. wikipedia.org |

| Reaction Conditions | High temperatures (e.g., >150 °C). wikipedia.orgmasterorganicchemistry.com | Thermal | Base (e.g., KH), often at room temperature or below. nrochemistry.comtcichemicals.com |

| Rate | Moderate | Faster than Cope | Dramatically accelerated (10¹⁰-10¹⁷ times faster). wikipedia.org |

| Transition State | Typically a chair-like conformation. nrochemistry.comwikipedia.org | Chair-like conformation favored. wikipedia.org | Chair-like conformation favored. wikipedia.org |

Cyclization Reactions

This compound can undergo various cyclization reactions, often promoted by acid or metal catalysts. Acid-catalyzed cyclization of diols is a common method for the synthesis of cyclic ethers. youtube.comyoutube.com In the case of this compound, protonation of one of the hydroxyl groups would generate a good leaving group (water), leading to the formation of a carbocation. This carbocation could then be trapped by the remaining hydroxyl group to form a substituted tetrahydrofuran (B95107) ring. The presence of the double bonds could also participate in the cyclization process, potentially leading to more complex cyclic structures.

The acid-catalyzed cyclization of related dienals and dienones is known to produce cyclopentenones through a Nazarov-type reaction. researchgate.net While this compound is not a dienone, the underlying principles of acid-catalyzed carbocation formation and subsequent cyclization are relevant. Similarly, Brønsted acid-catalyzed cyclization of 1,3-dienes has been used to synthesize indene (B144670) derivatives. organic-chemistry.org

Furthermore, the oxidative cyclization of 1,5-dienes using osmium tetroxide (OsO₄) under acidic conditions is a known method for producing tetrahydrofuran diols. soton.ac.uk This reaction proceeds through the formation of an osmium glycolate (B3277807) intermediate, which then undergoes an acid-promoted cyclization. soton.ac.uk

The synthesis of substituted furans can also be achieved from diol precursors. Gold-catalyzed dehydrative cyclization of heteroatom-substituted propargylic alcohols is an efficient route to furans. organic-chemistry.org While this compound is not a propargylic diol, this highlights the general utility of diols in the synthesis of heterocyclic compounds. More relevant is the synthesis of furans from butene-1,4-diols via an oxidative cyclization, as mentioned previously. tandfonline.com Another strategy involves a reaction cascade of propargyl alcohols with an acid chloride and a palladium/copper co-catalyst system, which proceeds through a trans-acylboration, cyclization, and dehydration to yield trisubstituted furylboronic acid pinacol (B44631) esters. nih.gov

Intramolecular Cyclization to Form Oxygen-Containing Heterocycles (e.g., oxidative cyclization of 1,5-hexadiene to THF-diol)

The intramolecular cyclization of this compound and its parent compound, 1,5-hexadiene, represents a powerful strategy for the synthesis of substituted tetrahydrofurans (THFs), which are core structures in numerous biologically active natural products. nih.govresearchgate.net Oxidative cyclization, in particular, has been extensively studied, employing transition metal catalysts such as ruthenium (Ru) and osmium (Os) to achieve the formation of THF-diols with a high degree of stereocontrol. nih.govsoton.ac.uknih.gov

The generally accepted mechanism for this transformation involves the initial reaction of the metal-oxo species (e.g., RuO₄ or OsO₄) with one of the double bonds to form a metal-glycolate intermediate. This is followed by an intramolecular attack of the second double bond onto the metal center, leading to the formation of a cyclic metal-diolate species. Subsequent hydrolysis or reduction then releases the desired THF-diol product. nih.govsoton.ac.uk

Recent mechanistic investigations using density functional theory (DFT) have provided deeper insights into the catalytic cycle of Ru-catalyzed oxidative cyclization. These studies have highlighted the crucial role of the co-oxidant, such as sodium periodate (B1199274) (NaIO₄), which is not merely a regenerating agent for the catalyst but actively participates in the cyclization and product-release steps through the formation of complexed Ru(VI) species. nih.govresearchgate.net

The stereochemical outcome of the oxidative cyclization is a key aspect of this reaction. The formation of cis-THF-diols is often favored, and high diastereoselectivity can be achieved. nih.gov The development of tandem olefin metathesis/oxidative cyclization strategies has further expanded the utility of this reaction, allowing for the synthesis of a variety of 2,5-disubstituted THF-diols in a stereocontrolled manner from simpler olefin precursors. nih.gov

Below is a table summarizing representative examples of the oxidative cyclization of 1,5-dienes to yield THF-diols, showcasing the catalysts, reaction conditions, and outcomes.

| Substrate | Catalyst | Co-oxidant/Reagents | Solvent | Product | Yield (%) | Reference |

| 1,5-diene | Ru-1 | NaIO₄, CeCl₃ | EtOAc/MeCN/H₂O | THF-diol | 65 | nih.gov |

| 1,5-diene | Ru-3 | NaIO₄, CeCl₃ | EtOAc/MeCN/H₂O | THF-diol | 85 | nih.gov |

| 1,5-diene | Ru-5 | NaIO₄, CeCl₃ | EtOAc/MeCN/H₂O | THF-diol | 80 | nih.gov |

| (2E,6E)-octa-2,6-diene | OsO₄ | NMO, Strong Acid | - | THF-diol | - | soton.ac.uk |

Ring-Closing Metathesis (RCM) and Its Directivity by Hydroxyl Groups (e.g., for hexa-1,4-diene-2,3-diol)

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of a wide array of cyclic compounds, including oxygen-containing heterocycles. organic-chemistry.orgnih.govwikipedia.org The reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a new double bond within a ring, with the concurrent release of a small volatile alkene like ethylene (B1197577). organic-chemistry.orgharvard.edu

The application of RCM to diol substrates like this compound offers a direct route to unsaturated five-membered oxygen heterocycles. However, the presence of hydroxyl groups can significantly influence the course and efficiency of the metathesis reaction. Secondary allylic hydroxyl groups, in particular, have been reported to sometimes adversely affect the reaction by promoting non-metathetic side reactions or by coordinating to the metal center and deactivating the catalyst.

Despite these potential challenges, the hydroxyl groups can also serve as directing groups, influencing the stereochemical outcome of the RCM reaction. This directing effect can arise from the formation of a chelate between the hydroxyl group and the ruthenium catalyst, which can favor a specific conformation of the substrate in the transition state, leading to the preferential formation of one diastereomer. The strategic placement of hydroxyl groups can thus be exploited to achieve high levels of stereocontrol in the synthesis of complex cyclic structures.

While specific studies focusing solely on the RCM of this compound are not extensively documented in the provided context, the principles of hydroxyl-directed RCM in similar acyclic dienediols can be applied. The efficiency and selectivity of the RCM of such substrates are dependent on several factors, including the choice of catalyst, reaction conditions, and the specific substitution pattern of the diene. The development of more robust and functional-group-tolerant catalysts has expanded the scope of RCM to include a wider range of functionalized substrates, including those with unprotected hydroxyl groups. wikipedia.org

The following table provides a conceptual overview of how different parameters might influence the RCM of a generic dienediol substrate.

| Substrate | Catalyst | Solvent | Key Observation | Potential Product |

| Acyclic Dienediol | Grubbs' 1st Gen. | Dichloromethane (B109758) | Lower activity, potential for catalyst deactivation | Unsaturated Cyclic Ether |

| Acyclic Dienediol | Grubbs' 2nd Gen. | Toluene | Higher activity and functional group tolerance | Unsaturated Cyclic Ether |

| Acyclic Dienediol | Hoveyda-Grubbs' 2nd Gen. | Tetrahydrofuran | Enhanced stability and potential for catalyst recycling | Unsaturated Cyclic Ether |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 1,5-Hexadiene-2,5-diol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can map out the complete atomic connectivity and infer stereochemical relationships.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the molecular environment of each unique proton and carbon atom. For this compound, which possesses stereocenters at the C2 and C5 positions, NMR is crucial for distinguishing between diastereomers (i.e., the (2R,5R)/(2S,5S) pair and the meso (2R,5S) compound).

The ¹H NMR spectrum is expected to show distinct signals for the vinylic (=CH₂ and =CH-), carbinol (-CH(OH)-), and methylene (B1212753) (-CH₂-) protons. The precise chemical shifts and coupling constants (J-values) between adjacent protons are diagnostic of the molecule's regiochemistry and the relative orientation of substituents, which helps in assigning stereochemistry.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, six distinct signals are expected, corresponding to the vinylic carbons (C1/C6 and C2/C5) and the aliphatic carbons (C3/C4 and C2/C5 hydroxyl-bearing carbons).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H on OH | 1.5 - 4.0 | broad singlet | - |

| H-1a, H-6a (trans to C3/C4) | ~5.30 | doublet of doublets | Jgem ≈ 1.5, Jtrans ≈ 17.0 |

| H-1b, H-6b (cis to C3/C4) | ~5.15 | doublet of doublets | Jgem ≈ 1.5, Jcis ≈ 10.5 |

| H-2, H-5 | ~5.90 | doublet of doublets of triplets | Jtrans ≈ 17.0, Jcis ≈ 10.5, Jvic ≈ 6.0 |

| H-3, H-4 | ~4.40 | multiplet | - |

| H-2a, H-5a (on C2/C5) | ~2.40 | multiplet | - |

| H-2b, H-5b (on C2/C5) | ~2.30 | multiplet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-6 | ~115 |

| C-2, C-5 | ~140 |

| C-3, C-4 | ~70 |

| C-2, C-5 (bearing OH) | ~40 |

Dynamic NMR (DNMR) techniques can be employed to study the conformational flexibility of this compound. By acquiring spectra at various temperatures, it is possible to investigate restricted bond rotations and other exchange processes. For instance, rotation around the C3-C4 bond may be slow enough at low temperatures to result in the broadening or splitting of NMR signals. Analyzing these changes allows for the calculation of the energetic barriers to conformational interchange, providing insight into the molecule's three-dimensional shape and flexibility.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, COSY would show cross-peaks connecting the vinylic protons on C1/C6 to the proton on C2/C5, which in turn would be coupled to the methylene protons on C3/C4. This confirms the connectivity along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It provides an unambiguous link between the proton spectrum and the carbon spectrum, confirming which protons are attached to which carbons. For example, it would show a correlation between the carbinol proton signal and the C2/C5 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly valuable for determining stereochemistry, as the spatial proximity of different groups can help to define their relative orientation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.

In the IR spectrum of this compound, the most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. Other key absorptions would include C-H stretching vibrations for both sp² (vinylic, ~3010-3095 cm⁻¹) and sp³ (aliphatic, ~2850-3000 cm⁻¹) carbons, a C=C stretching band around 1640 cm⁻¹, and a strong C-O stretching band in the 1000-1200 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the C=C double bond stretch, which often gives a strong signal in Raman spectra.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| O-H stretch | IR | 3200 - 3600 | Strong, Broad |

| sp² C-H stretch | IR, Raman | 3010 - 3095 | Medium |

| sp³ C-H stretch | IR, Raman | 2850 - 3000 | Medium-Strong |

| C=C stretch | IR, Raman | ~1640 | Medium (IR), Strong (Raman) |

| C-O stretch | IR | 1000 - 1200 | Strong |

| =C-H bend (out-of-plane) | IR | 910 - 990 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₆H₁₀O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

Electron ionization (EI) is a common technique that causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that can aid in structural elucidation. Common fragmentation pathways for an unsaturated diol like this would include:

Loss of water (H₂O): A peak at [M-18]⁺ is highly probable due to the presence of hydroxyl groups.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Cleavage of the C3-C4 bond: This would split the molecule into smaller, stable fragments.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would confirm the elemental composition as C₆H₁₀O₂ by matching the experimentally measured mass to the calculated exact mass.

Table 4: Expected HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₆H₁₀O₂]⁺ | 114.0681 |

| [C₆H₉O]⁺ (Loss of OH) | 97.0653 |

| [C₆H₈]⁺ (Loss of H₂O) | 96.0626 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. This method is instrumental in determining the purity of a sample, identifying impurities, and analyzing its components. The process involves separating the chemical mixture using a gas chromatograph and then identifying the components at a molecular level using a mass spectrometer.

In a typical GC-MS analysis of this compound, the sample would be vaporized and injected into the GC column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase (typically helium). Due to its two hydroxyl groups, derivatization (e.g., silylation) might be employed to increase its volatility and prevent peak tailing.

The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. The identification of impurities is achieved by comparing their mass spectra against established libraries like the NIST Mass Spectral Library. nist.gov

Table 1: Illustrative GC-MS Parameters for Diol Analysis This table represents typical starting parameters for the analysis of a diol like this compound, which would require optimization.

| Parameter | Value / Description |

| GC System | Agilent 7890A or similar |

| Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS System | Agilent 5975C or similar |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 35-400 |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this technique can provide unambiguous information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

To perform this analysis, a single, high-quality crystal of this compound is required. This crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For diols, X-ray crystallography is particularly insightful as it reveals the nature of the hydrogen-bonding network, which dictates the crystal packing. researchgate.netmdpi.com The analysis would confirm the stereochemistry at the chiral centers (C2 and C5) for a specific stereoisomer and reveal the preferred dihedral angles of the flexible hexadiene backbone in the crystalline form. rsc.orgresearchgate.net While specific crystallographic data for this compound has not been published, the analysis of other diols provides a strong precedent for the type of structural information that can be obtained. researchgate.netrsc.org

Table 2: Key Parameters Determined by X-ray Crystallography This table outlines the primary data outputs from a successful X-ray crystallographic analysis of a molecular compound.

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The (x, y, z) position of each non-hydrogen atom in the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and angles between bonds. |

| Torsion Angles | Describes the conformation of the molecular backbone. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular O-H···O hydrogen bonds. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment

This compound possesses two stereocenters (at C2 and C5), meaning it can exist as multiple stereoisomers, including enantiomers and diastereomers. Chiroptical spectroscopy provides powerful, non-destructive methods to distinguish between these isomers and, crucially, to determine their absolute configuration (the actual R/S designation at each stereocenter). saschirality.orgnih.gov

The primary techniques are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength, particularly in the UV-Vis region where electronic transitions occur. saschirality.org An ECD spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure.

ORD measures the rotation of the plane of polarized light as a function of wavelength. It is closely related to ECD, and the two phenomena are mathematically linked by the Kronig-Kramers relations.

In modern stereochemical analysis, experimental ECD spectra are typically compared with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). acs.org The process involves:

Performing a conformational search for the flexible this compound molecule.

Calculating the optimized geometry and relative energies of the stable conformers.

Simulating the ECD spectrum for a specific absolute configuration (e.g., (2R, 5R)) by Boltzmann-averaging the spectra of the individual conformers.

Comparing the calculated spectrum with the experimentally measured one. A match in the sign and shape of the Cotton effects allows for an unambiguous assignment of the absolute configuration. nih.gov

Table 3: Representative Data from Chiroptical Analysis This table illustrates the type of data obtained from an ECD experiment and its theoretical correlation for assigning absolute configuration.

| Wavelength (nm) | Experimental ΔƐ (L·mol⁻¹·cm⁻¹) | Calculated ΔƐ ((2R, 5R) config.) | Cotton Effect Sign | Assignment |

| ~210 | +2.5 | +2.8 | Positive | π → π* transition |

| ~235 | -1.8 | -2.1 | Negative | n → π* transition |

Theoretical and Computational Studies of 1,5 Hexadiene 2,5 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetics of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a broad range of chemical systems. nih.gov For 1,5-hexadiene-2,5-diol, DFT calculations can elucidate key aspects of its chemical nature.

The electronic structure can be characterized by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. researchgate.net DFT can also be used to compute various global chemical reactivity descriptors, which predict the relative stability and reactivity of a molecule. researchgate.net

Energetic properties, such as the heat of formation and bond dissociation energies (BDE), provide crucial information about the molecule's stability. nih.gov The BDE is particularly useful for understanding thermal stability, with higher values indicating a more stable bond. nih.gov For a molecule like this compound, DFT could be used to determine the weakest bond, which is a likely site for initial decomposition or reaction.

| Calculated Property | Significance for this compound | Typical DFT Functional/Basis Set |

|---|---|---|

| HOMO Energy | Indicates the ability to donate an electron. | B3LYP/6-31G |

| LUMO Energy | Indicates the ability to accept an electron. | B3LYP/6-31G |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. | B3LYP/6-31G* |

| Heat of Formation (ΔHf) | Provides information on the thermodynamic stability of the molecule. | M06-2X/6-311++G(d,p) |

| Bond Dissociation Energy (BDE) | Identifies the weakest bonds and predicts thermal stability. | M06-2X/6-311++G(d,p) |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate predictions, which are essential for benchmarking other methods and for cases where DFT may not be reliable.

For reactions involving significant electron correlation effects, such as the Cope rearrangement of the 1,5-hexadiene (B165246) scaffold, high-level ab initio methods are often necessary to obtain a realistic potential energy surface. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory can be employed to accurately predict reaction barriers and the existence of intermediates. Studies on substituted 1,5-dienes have shown that some DFT functionals might incorrectly predict reaction intermediates, a pitfall that can be avoided by using more robust ab initio calculations. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Reactivity

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of molecular motion, conformational changes, and interactions with the environment. mdpi.comnih.gov

For this compound, MD simulations can be used to explore its vast conformational landscape. The flexibility of the hexadiene chain combined with the hydrogen bonding capabilities of the two hydroxyl groups can lead to a multitude of stable and transient conformations in solution. MD simulations can sample these different conformations, revealing the most populated states and the dynamics of interconversion between them. mdpi.com This is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Furthermore, MD simulations can provide insights into reactivity, particularly for processes that involve significant molecular motion. nih.gov For example, simulations could model the diffusion and binding of this compound within the pores of a heterogeneous catalyst. Such simulations help in understanding the transport phenomena and the orientation of the molecule within the active site, which are critical factors for catalytic conversion. chemrxiv.org

| MD Simulation Parameter | Typical Value/Choice for this compound | Purpose |

|---|---|---|

| Force Field | GAFF (General Amber Force Field), OPLS-AA/L | Defines the potential energy function for atomic interactions. plos.org |

| Solvent Model | TIP3P (for water) | Explicitly models the solvent environment. mdpi.com |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions relevant to experimental lab work. plos.org |

| Simulation Time | 100s of nanoseconds (ns) | To adequately sample conformational space. mdpi.com |

| Temperature/Pressure | 300 K / 1 bar | To mimic standard ambient conditions. nih.gov |

Reaction Pathway Exploration and Transition State Characterization

A central goal of computational chemistry is to elucidate the mechanisms of chemical reactions. This involves mapping the potential energy surface (PES) to identify the minimum energy path from reactants to products. Key points on this path include stable intermediates and transition states (TS), which represent the energy maxima along the reaction coordinate.

For molecules with the 1,5-hexadiene backbone, the Cope rearrangement is a classic pericyclic reaction that has been studied computationally. researchgate.net Theoretical studies on substituted 1,5-hexadienes have revealed that substituents can dramatically alter the reaction mechanism. For instance, calculations on 2,5-dicyano-1,5-hexadiene showed that it reacts through a distinct intermediate, whereas the parent 1,5-hexadiene proceeds through a single aromatic-like transition state. researchgate.net This highlights the importance of computational exploration for predicting how the hydroxyl groups in this compound might influence its reactivity in pericyclic reactions, potentially favoring pathways like the oxy-Cope rearrangement.

Computational methods can precisely locate the geometry of transition states and calculate their energies, which determines the activation energy and, consequently, the reaction rate.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data. DFT calculations, for example, can be used to compute the vibrational frequencies of a molecule. researchgate.net The resulting predicted infrared (IR) spectrum can be compared with an experimental spectrum to confirm the structure of a synthesized compound and to aid in the assignment of specific vibrational modes to the observed absorption bands.

Similarly, electronic excitation energies can be calculated using methods like Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum. researchgate.net A close match between the calculated and experimental spectra provides strong validation for the accuracy of the computational model and the optimized molecular geometry. This synergy between theory and experiment is crucial for a comprehensive understanding of a molecule's properties.

| Spectroscopic Parameter | Computational Method | Information Gained for this compound |

|---|---|---|

| Vibrational Frequencies (IR) | DFT (e.g., B3LYP/6-31G*) | Identification of functional groups (O-H, C=C, C-O stretches) and confirmation of structure. |

| Electronic Transitions (UV-Vis) | TD-DFT | Prediction of λmax, related to the electronic structure and π-system. |

| NMR Chemical Shifts | DFT (GIAO method) | Assignment of 1H and 13C NMR signals to specific atoms in the molecule. |

Design of Novel Catalysts and Reactions Based on Computational Models

Computational modeling is an indispensable tool in the rational design of new catalysts and the optimization of chemical reactions. mdpi.com By understanding the detailed mechanism of a reaction involving this compound, researchers can design catalysts that lower the activation energy of the desired pathway or suppress unwanted side reactions.

DFT calculations can be used to model the interaction of this compound with the active site of a catalyst. mdpi.com This allows for the screening of different catalyst materials and the identification of candidates with optimal binding energies—strong enough to activate the substrate but weak enough to allow for product release.

Moreover, recent advances have integrated computational data with machine learning and deep learning models to accelerate catalyst discovery. nih.govrsc.org These data-driven approaches can learn from large datasets of calculated properties to predict the performance of new, untested catalyst structures, significantly reducing the time and cost associated with experimental screening. nih.govrsc.org For reactions involving this compound, such as selective hydrogenation of the double bonds or oxidation of the alcohol groups, computational design can guide the development of highly efficient and selective catalysts. nih.gov

Applications in Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Organic Synthesis

Searches for direct applications of 1,5-Hexadiene-2,5-diol as a building block in complex organic synthesis did not yield specific examples in the published literature. While diols and dienes are fundamental starting materials in organic chemistry, this particular compound does not appear to be a commonly utilized precursor in the specific contexts outlined below.

Precursor for Bioactive Molecules (e.g., related to pharmaceutical intermediates or natural products)

There is no available research that specifically documents the use of this compound as a direct precursor in the synthesis of known bioactive molecules, pharmaceutical intermediates, or natural products. Synthetic routes for such compounds often rely on other diol or diene structures.

Chiral Auxiliary or Ligand Precursor

The use of this compound as a chiral auxiliary or as a precursor for creating chiral ligands is not described in the current body of scientific literature. The development of chiral ligands is an active area of research, with many studies focusing on C2-symmetric diols or functionalized dienes, but this compound is not among the documented examples. researchgate.netoup.com

Intermediate in Stereoselective Transformations

No specific stereoselective transformations featuring this compound as a key intermediate or reactant have been reported. Research in stereoselective synthesis often highlights the utility of other cyclic and acyclic diols to control the three-dimensional arrangement of atoms in a reaction, but examples involving this compound are absent from the literature. researchgate.netmdpi.com

Polymerization and Materials Applications

The application of this compound in polymerization and materials science is not well-documented. Theoretical applications can be proposed based on its structure, but experimental data and detailed findings are not available.

Monomer for Cyclopolymerization

The literature on cyclopolymerization extensively documents the use of the parent hydrocarbon, 1,5-hexadiene (B165246) , to produce poly(methylene-1,3-cyclopentane). amazonaws.comchemicalbook.comwikipedia.org This process involves the intramolecular cyclization of the diene monomer during the polymerization chain growth. However, there is no evidence or research to suggest that the functionalized derivative, this compound, is used as a monomer for this type of polymerization.

Synthesis of Novel Polymeric Materials with Defined Architectures

Theoretically, as a diol, this compound could serve as a monomer in step-growth polymerization reactions. For instance, it could undergo polycondensation with a dicarboxylic acid to form a polyester (B1180765). savemyexams.comnih.govonline-learning-college.com This is a fundamental method for polyester synthesis.

Table 1: Theoretical Polycondensation Reaction This table is illustrative of a theoretical reaction, as no specific literature examples exist for this monomer.

| Monomer 1 | Monomer 2 (Example) | Polymer Type | Byproduct |

|---|---|---|---|

| This compound | Adipic acid | Polyester | Water (H₂O) |

Furthermore, the diol could be chemically modified—for example, through esterification with an unsaturated fatty acid—to create an α,ω-diene monomer suitable for Acyclic Diene Metathesis (ADMET) polymerization. wikipedia.orgresearchgate.net ADMET is a powerful tool for creating precisely defined unsaturated polymers, which can subsequently be hydrogenated. nih.govnih.govmdpi.com However, no studies have been published that apply these methods specifically to derivatives of this compound.

Role in the Creation of Advanced Functional Materials

The bifunctional nature of this compound, which contains both hydroxyl (-OH) and terminal vinyl (C=C) groups, makes it a highly versatile building block for the synthesis of advanced functional materials. Its structure allows for participation in several distinct polymerization and cross-linking reactions, enabling the creation of a wide array of polymers with tailored properties. The utility of this monomer lies in its ability to act as a linear chain extender, a cross-linking agent, or a precursor to polymers with pendant functional groups that can be modified post-polymerization.

The primary polymerization pathway for the vinyl groups is through Acyclic Diene Metathesis (ADMET). ADMET is a step-growth condensation polymerization method used to convert terminal dienes into polyenes and a volatile ethylene (B1197577) byproduct. wikipedia.org This process is known for its high tolerance to various functional groups, making it suitable for monomers like this compound that contain reactive hydroxyl groups. The polymerization of the diene component leads to the formation of a polyalkenamer backbone with pendant hydroxyl groups.

The stereochemistry of the double bonds formed in the polymer backbone—either cis or trans—can be controlled by the selection of the metathesis catalyst. nih.govnih.gov This stereocontrol is critical as it profoundly influences the thermal and mechanical properties of the resulting material. nih.govchemrxiv.org For instance, polymers rich in cis-alkenes generally exhibit lower glass transition temperatures and are typically amorphous, whereas trans-rich polymers tend to have higher melting points and crystallinity. chemrxiv.org

Beyond ADMET, the hydroxyl groups of this compound enable its incorporation into condensation polymers such as polyesters and polyurethanes. By reacting with dicarboxylic acids or their derivatives, it can form unsaturated polyesters. In this scenario, the diene moieties are preserved as pendant groups along the polyester backbone, which can then be used for subsequent cross-linking reactions, often through free-radical polymerization, to form a thermoset network. Similarly, reaction with diisocyanates can produce polyurethanes with vinyl side chains.

The dual functionality of this compound is particularly advantageous for creating cross-linked polymer networks. When used as a cross-linking agent, it can be incorporated into a polymer matrix where its vinyl groups can react with an existing polymer backbone, while the hydroxyl groups can participate in separate cross-linking chemistry, such as forming ether or ester linkages. This dual reactivity allows for the development of complex network architectures with enhanced mechanical stability and solvent resistance. The parent compound, 1,5-hexadiene, is itself used as a cross-linking agent to increase the shear stability and molecular mass of polymers. researchgate.net The presence of hydroxyl groups in this compound offers an additional layer of chemical functionality for creating more sophisticated material properties.

The combination of these features allows this compound to be a key component in materials such as:

Functional Polyolefins: Polymerization via ADMET yields a polyolefin backbone with regularly spaced hydroxyl groups. These groups can improve adhesion, and wettability, or serve as sites for grafting other molecules.

Unsaturated Polyesters: Used as the diol component in polyesterification, it creates a linear polymer chain with pendant double bonds, which are crucial for curing processes in composite materials.

Cross-linked Hydrogels: The hydroxyl groups impart hydrophilicity, while the diene structure provides sites for covalent cross-linking, leading to the formation of stable hydrogel networks for applications in biomedicine or agriculture.

Tunable Elastomers: ABA triblock copolymers can be synthesized where the central 'B' block is a polyalkenamer derived from this compound. The stereochemistry of this central block can be controlled to modulate the stiffness and elasticity of the final material. chemrxiv.org

The following tables summarize the potential applications and the influence of structure on polymer properties.

Table 1: Potential Roles of this compound in Functional Materials

| Material Class | Role of this compound | Key Functional Groups Utilized | Resulting Material Properties |

|---|---|---|---|

| Functional Polyalkenamers | Monomer | Vinyl groups (ADMET polymerization) | Polymer backbone with pendant hydroxyl groups, tunable stereochemistry. nih.gov |

| Unsaturated Polyesters | Diol Monomer | Hydroxyl groups (Polyesterification) | Linear polyester with pendant vinyl groups for subsequent cross-linking. |

| Cross-linked Networks | Cross-linking Agent | Vinyl and Hydroxyl groups | Enhanced thermal and mechanical stability, solvent resistance. researchgate.net |

| Hydrogels | Monomer/Cross-linker | Hydroxyl groups (hydrophilicity) and Vinyl groups (cross-linking) | Water-swellable polymer networks with covalent cross-links. |

Table 2: Influence of Backbone Stereochemistry on Polyalkenamer Properties (Illustrative)

| Property | cis-Rich Polymer | trans-Rich Polymer | Scientific Rationale |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Lower | Higher | The "kinked" structure of cis-olefins disrupts chain packing, increasing free volume. chemrxiv.org |

| Crystallinity | Typically Amorphous | Often Semi-crystalline | The linear geometry of trans-olefins allows for more efficient chain packing and crystallization. |

| Stiffness/Modulus | Lower (softer) | Higher (stiffer) | Higher crystallinity and more efficient packing in trans-polymers lead to greater stiffness. chemrxiv.org |

Future Research Directions and Emerging Trends

Green Chemistry Approaches in Synthesis and Transformations

The paradigm of green chemistry is increasingly influencing the synthesis of 1,5-Hexadiene-2,5-diol, emphasizing the use of environmentally benign solvents, renewable feedstocks, and atom-efficient reactions. sigmaaldrich.comresearchgate.net The goal is to minimize the environmental footprint associated with traditional chemical processes. mdpi.com

One significant area of research is the replacement of volatile organic compounds (VOCs) with greener alternatives. mdpi.com Solvents derived from renewable sources, such as bio-based ethanol, are gaining traction due to their favorable sustainability profiles. sigmaaldrich.com The use of water as a solvent is also a key focus, given its abundance, non-toxicity, and non-flammable nature. researchgate.netijsr.net Supercritical fluids, like supercritical carbon dioxide, present another promising avenue, offering properties intermediate between a gas and a liquid that can be advantageous in organic synthesis. ijsr.net

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly route to diols. While direct biocatalytic routes to this compound are still under exploration, the biosynthesis of other diols from renewable biomass in engineered microorganisms like E. coli demonstrates the potential of this approach. nih.gov

The following table summarizes key green chemistry principles and their application in diol synthesis.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Safer Solvents and Auxiliaries | Replacement of hazardous organic solvents with water, bio-based solvents (e.g., 2-MeTHF, CPME), or supercritical CO2. mdpi.comijsr.net | Reduced toxicity, improved safety profile, and decreased environmental pollution. mdpi.com |

| Use of Renewable Feedstocks | Exploration of biosynthetic pathways from biomass to produce diol precursors. nih.gov | Reduced reliance on fossil fuels and a lower carbon footprint. sigmaaldrich.com |

| Catalysis | Development of highly selective and efficient catalysts to minimize waste and energy consumption. researchgate.net | Increased reaction efficiency, higher yields, and reduced by-product formation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation and more efficient use of resources. |

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of this compound, offering significant advantages over traditional batch methods. mt.commt.com This approach involves pumping reactants through a reactor where the reaction occurs continuously, providing precise control over reaction parameters. mt.com

The key benefits of flow chemistry include enhanced safety, improved product quality and yield, and greater scalability. mt.comstolichem.com The small reactor volumes inherent in flow systems minimize the risks associated with hazardous reactions and intermediates. stolichem.com Precise control over temperature, pressure, and mixing leads to more reproducible results and fewer impurities. mt.com Scaling up production is often as simple as running the system for a longer duration or by numbering up reactors. researchgate.netwikipedia.org

Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for continuous flow synthesis, enabling rapid heat and mass transfer. chimia.chmdpi.com This can lead to significantly accelerated reaction rates and allows for reactions to be performed under conditions that would be unsafe in a batch reactor, such as high temperatures and pressures. mdpi.comfreactor.com

The table below compares key aspects of batch versus flow chemistry for chemical synthesis.

| Feature | Batch Chemistry | Flow Chemistry |

| Reactor | Vessel (e.g., round-bottom flask) | Tube, coil, or microreactor wikipedia.org |

| Process | Reactants are added, reacted, and then the product is removed. | Reactants are continuously fed into the reactor, and the product is continuously removed. mt.com |

| Safety | Can be hazardous with large volumes of reactive materials. stolichem.com | Inherently safer due to small reactor volumes. mt.comstolichem.com |

| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. mt.com |

| Scalability | Often requires re-optimization for different scales. | More straightforward to scale up. researchgate.net |

| Efficiency | Can have lower yields and more by-products. | Often leads to higher yields and purity. mt.com |

Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. beilstein-journals.orgnih.gov These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models. beilstein-journals.org

For the synthesis of this compound, ML algorithms can be used to predict the optimal catalyst, solvent, temperature, and other reaction parameters to maximize yield and selectivity. beilstein-journals.org This can significantly reduce the number of experiments required, saving time and resources. nih.gov Global models, trained on large and diverse reaction databases, can suggest general conditions for new reactions, while local models can fine-tune specific parameters for a particular reaction family. beilstein-journals.orgnih.gov

Retrosynthesis, the process of working backward from a target molecule to identify potential starting materials, is another area where AI is making a significant impact. nih.govarxiv.org ML-based retrosynthesis tools can propose novel and efficient synthetic routes to this compound. beilstein-journals.org Furthermore, forward reaction prediction models can validate the feasibility of a proposed synthetic pathway. researchgate.net

The following table outlines the applications of AI and ML in the synthesis of this compound.

| AI/ML Application | Description | Potential Impact |

| Reaction Optimization | Algorithms analyze experimental data to identify the optimal set of reaction conditions. nih.gov | Maximized product yield and selectivity with fewer experiments. bohrium.com |

| Reaction Condition Prediction | Models predict suitable catalysts, solvents, and reagents for a given transformation. beilstein-journals.org | Accelerated discovery of new synthetic routes and conditions. beilstein-journals.org |

| Retrosynthesis Planning | AI tools propose synthetic pathways by recursively breaking down the target molecule. nih.govopenreview.net | Identification of novel and more efficient synthetic routes. beilstein-journals.org |

| Forward Reaction Prediction | Models predict the products of a given set of reactants and conditions. nih.gov | Validation of proposed synthetic steps and understanding of potential side reactions. researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for improving the selectivity and efficiency of this compound synthesis. Research is focused on both homogeneous and heterogeneous catalysts that can promote the desired transformations with high precision and minimal waste.

Highly efficient catalytic formations of related diol scaffolds have been demonstrated using transition metal catalysts. researchgate.net These systems can achieve high yields and stereoselectivity without the need for stoichiometric reagents. researchgate.net For instance, chiral diol-based organocatalysts have shown versatility in a wide range of enantioselective reactions. nih.gov

The use of heterogeneous catalysts, such as zeolites, in continuous flow reactors offers advantages in terms of catalyst separation and reuse. rsc.org This approach can lead to higher catalytic productivity and a more sustainable process. rsc.org The design of catalysts with well-defined active sites is key to controlling the reaction pathway and preventing the formation of unwanted by-products.

The table below highlights different types of catalytic systems and their potential in the synthesis of unsaturated diols.

| Catalyst Type | Description | Advantages |

| Homogeneous Catalysts | Catalysts that are in the same phase as the reactants. | High activity and selectivity, mild reaction conditions. |

| Heterogeneous Catalysts | Catalysts that are in a different phase from the reactants. | Easy separation from the reaction mixture, potential for reuse. rsc.org |

| Biocatalysts (Enzymes) | Protein-based catalysts that operate under mild conditions. | High specificity and enantioselectivity, environmentally friendly. |

| Organocatalysts | Small organic molecules that act as catalysts. nih.gov | Metal-free, often stable to air and moisture. |

Untapped Applications in Fine Chemicals and Specialty Materials

While the full potential of this compound is still being explored, its unique bifunctional structure, containing both alkene and alcohol groups, makes it a valuable building block for the synthesis of a variety of fine chemicals and specialty materials.

In the realm of fine chemicals, the diol functionality can be a precursor to various derivatives, potentially serving as an intermediate in the synthesis of pharmaceuticals or agrochemicals. The double bonds also offer sites for further functionalization, allowing for the creation of complex molecular architectures.

In materials science, this compound can be utilized as a monomer in polymerization reactions. The diol groups can participate in condensation polymerizations to form polyesters or polyurethanes, while the diene structure could be suitable for addition polymerization. The resulting polymers may possess unique properties due to the presence of residual unsaturation in the polymer backbone, which could be used for subsequent cross-linking or modification. The anionic polymerization of other dienes in "green" solvents has been explored, suggesting a pathway for sustainable polymer production. researchgate.net

The following table outlines potential application areas for this compound.

| Application Area | Potential Use | Desired Properties of Resulting Product |

| Fine Chemicals | Intermediate for pharmaceuticals, agrochemicals, and fragrances. | Specific biological activity or desired sensory properties. |

| Specialty Polymers | Monomer for polyesters, polyurethanes, or other polymers. | Tailored mechanical, thermal, or optical properties. |

| Cross-linking Agent | Curing agent for resins and coatings. | Enhanced durability and chemical resistance. |

| Coatings and Adhesives | Component in the formulation of high-performance coatings and adhesives. | Strong adhesion, flexibility, and weather resistance. |

Advanced Characterization Techniques for In Situ Mechanistic Probes

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing processes and developing more efficient catalysts. Advanced characterization techniques that allow for in situ and operando monitoring of reactions are providing unprecedented insights into these complex chemical processes. wikipedia.org

Operando spectroscopy, in particular, allows for the simultaneous measurement of a catalyst's spectroscopic signature and its catalytic activity under real working conditions. wikipedia.orguu.nl This powerful methodology helps to establish structure-activity relationships and elucidate reaction mechanisms. wikipedia.org Techniques such as operando infrared (IR) spectroscopy can probe surface adsorbates and reaction intermediates, providing a molecular-level view of the catalytic cycle. ornl.gov

Other spectroscopic techniques like Raman spectroscopy, UV-vis spectroscopy, and X-ray absorption spectroscopy (XAS) can also be adapted for in situ studies, providing complementary information about the catalyst and reacting species. uu.nlchimia.ch Combining multiple spectroscopic techniques in a single experimental setup can offer a more comprehensive understanding of the catalytic system. uu.nl

The table below summarizes advanced characterization techniques and their application in studying the synthesis of this compound.

| Technique | Information Obtained | Application in Mechanistic Studies |

| Operando IR Spectroscopy | Vibrational modes of molecules, identification of functional groups and intermediates. ornl.gov | Monitoring the formation and consumption of species on the catalyst surface during the reaction. ornl.gov |

| Operando Raman Spectroscopy | Vibrational and rotational information, complementary to IR. longdom.org | Characterizing catalyst structure and identifying reaction intermediates. |

| Operando X-ray Absorption Spectroscopy (XAS) | Electronic structure and local coordination environment of catalyst atoms. chimia.ch | Probing the oxidation state and geometry of the active catalytic sites under reaction conditions. youtube.com |

| In Situ NMR Spectroscopy | Molecular structure and dynamics in the liquid phase. | Tracking the conversion of reactants to products and identifying intermediates in solution. |

| Mass Spectrometry | Mass-to-charge ratio of ions, allowing for product identification and quantification. longdom.org | Online analysis of reaction products to determine catalytic activity and selectivity in real-time. |

Q & A

Q. What are the established synthesis routes for 1,5-Hexadiene-2,5-diol, and what are their key experimental parameters?

- Methodological Answer : this compound (CAS 89071-86-3) can be synthesized via:

- Thermal Isomerization : High-temperature pyrolysis of precursor alkenes (e.g., 2-methyl-1,5-hexadiene) at 300–500°C under inert gas flow to induce rearrangement .

- Catalytic Dehydration : Acid-catalyzed dehydration of vicinal diols using H₂SO₄ or Al₂O₃, with reaction times optimized between 4–12 hours and yields monitored via GC-MS .

- Hydroxylation of Dienes : Ozonolysis followed by reductive workup (e.g., NaBH₄) to introduce hydroxyl groups at specific positions .

Critical Parameters : Temperature control, catalyst loading (5–10 mol%), solvent polarity (e.g., THF vs. toluene), and reaction atmosphere (N₂/Ar).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for hydroxyl proton signals (δ 1.5–2.5 ppm, broad) and allylic protons (δ 5.0–5.8 ppm, multiplet) .

- ¹³C NMR : Confirm diol structure via carbinol carbons (δ 60–70 ppm) and sp² carbons (δ 110–130 ppm).

- IR Spectroscopy : Hydroxyl stretching (3200–3600 cm⁻¹) and C=C stretching (1640–1680 cm⁻¹) .

- Raman Spectroscopy : Peaks at 1600–1650 cm⁻¹ for C=C bonds and 600–800 cm⁻¹ for C-O vibrations .

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺.

Advanced Research Questions

Q. How can computational chemistry tools predict reaction pathways and thermodynamic stability of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Gibbs free energy profiles for isomerization pathways (e.g., chair vs. boat transition states) .